molecular formula C5H3IOS B095618 4-Iodothiophene-3-carbaldehyde CAS No. 18799-84-3

4-Iodothiophene-3-carbaldehyde

Cat. No.: B095618
CAS No.: 18799-84-3
M. Wt: 238.05 g/mol
InChI Key: ZTJJBPHLJYDWRS-UHFFFAOYSA-N
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Description

4-Iodothiophene-3-carbaldehyde is a heterocyclic organic compound that features a thiophene ring substituted with an iodine atom at the 4-position and an aldehyde group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodothiophene-3-carbaldehyde typically involves the halogenation of thiophene derivatives followed by formylation. One common method is the halogen dance reaction, where dihalo-substituted thiophenes are used as starting materials. The reaction conditions often involve the use of reagents such as N-iodosuccinimide (NIS) for iodination and Vilsmeier-Haack reagent for formylation .

Industrial Production Methods: Industrial production of this compound may involve scalable halogenation and formylation processes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions: 4-Iodothiophene-3-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions:

    Substitution: Reagents such as organolithium or Grignard reagents are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Scientific Research Applications

4-Iodothiophene-3-carbaldehyde has a wide range of applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It is utilized in the fabrication of organic semiconductors and light-emitting diodes (OLEDs).

    Biological Studies: It is employed in the study of biological pathways and mechanisms

Mechanism of Action

The mechanism of action of 4-Iodothiophene-3-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

  • 4-Bromothiophene-3-carbaldehyde
  • 4-Chlorothiophene-3-carbaldehyde
  • 4-Fluorothiophene-3-carbaldehyde

Comparison: 4-Iodothiophene-3-carbaldehyde is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine enhance its ability to participate in halogen bonding and other non-covalent interactions, making it a valuable compound in various applications .

Properties

IUPAC Name

4-iodothiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IOS/c6-5-3-8-2-4(5)1-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJJBPHLJYDWRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90499803
Record name 4-Iodothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18799-84-3
Record name 4-Iodothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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